Lipophilicity Advantage: 3,5-Dimethylmorpholine vs. Morpholine — A 15- to 40-Fold Increase in Octanol–Water Partitioning
3,5-Dimethylmorpholine exhibits a calculated logP (octanol–water partition coefficient) of 0.383 [1], whereas the parent morpholine has an experimentally determined log Kow of −0.86 [2] and a computed XLogP3 of −0.9 [3]. This represents a net shift of +1.24 to +1.28 logP units, corresponding to a factor of approximately 17- to 19-fold greater partitioning into the organic phase. When using the experimentally reported logP value of 0.712 for 3,5-dimethylmorpholine [4], the difference widens to approximately 1.57 log units versus morpholine's experimental log Kow of −0.86, equating to roughly a 37-fold increase in lipophilicity. This shift is of first-order importance for any application where passive membrane diffusion, blood–brain barrier penetration, or reversed-phase chromatographic retention is a critical parameter.
| Evidence Dimension | Octanol–water partition coefficient (logP / log Kow) |
|---|---|
| Target Compound Data | logP = 0.383 (Crippen calculated) or 0.712 (experimental) [1][4] |
| Comparator Or Baseline | Morpholine: log Kow = −0.86 (experimental, Hansch et al. 1995) or XLogP3 = −0.9 (PubChem computed) [2][3] |
| Quantified Difference | ΔlogP = +1.24 to +1.57 (≈17× to 37× more lipophilic) |
| Conditions | Calculated (Crippen fragmentation / XLogP3) and experimental (shake-flask) logP determinations at 25 °C; neutral species partitioning |
Why This Matters
For procurement decisions in medicinal chemistry, agrochemical formulation, or any application requiring membrane permeation, this lipophilicity differential means that 3,5-dimethylmorpholine cannot be replaced by morpholine without fundamentally altering ADME properties or bioactivity.
- [1] Cheméo. Morpholine, 3,5-dimethyl- (CAS 123-57-9): logPoct/wat = 0.383 (Crippen calculated). https://www.chemeo.com/cid/52-948-2/Morpholine-3-5-dimethyl (retrieved 2026). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR – Hydrophobic, Electronic, and Steric Constants. Washington, DC: American Chemical Society, 1995, p. 18. (Morpholine log Kow = −0.86). View Source
- [3] PubChem. Morpholine (CID 8083): XLogP3 = −0.9. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/morpholine (retrieved 2026). View Source
- [4] Kuujia.com. 3,5-Dimethylmorpholine (CAS 123-57-9): Experimental Properties – LogP: 0.71200. https://www.kuujia.com/cas-123-57-9.html (retrieved 2026). View Source
